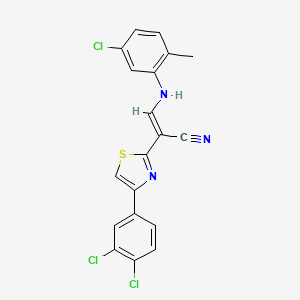

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 683257-89-8

Cat. No.: VC7080678

Molecular Formula: C19H12Cl3N3S

Molecular Weight: 420.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683257-89-8 |

|---|---|

| Molecular Formula | C19H12Cl3N3S |

| Molecular Weight | 420.74 |

| IUPAC Name | (E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H12Cl3N3S/c1-11-2-4-14(20)7-17(11)24-9-13(8-23)19-25-18(10-26-19)12-3-5-15(21)16(22)6-12/h2-7,9-10,24H,1H3/b13-9+ |

| Standard InChI Key | AGFXUFDRBQLPKF-UKTHLTGXSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

The compound belongs to the acrylonitrile-thiazole hybrid family, characterized by a central thiazole ring substituted at position 2 with an acrylonitrile group and at position 4 with a 3,4-dichlorophenyl moiety. The acrylonitrile side chain is further functionalized with a (5-chloro-2-methylphenyl)amino group in the (E)-configuration. Key structural attributes include:

-

Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

3,4-Dichlorophenyl substituent: Enhances lipophilicity and potential antimicrobial activity .

-

Acrylonitrile group: Introduces electron-withdrawing characteristics, influencing reactivity and binding affinity .

-

(E)-Configuration: Stabilizes the molecule through reduced steric hindrance compared to the (Z)-isomer.

Synthetic Methodologies

While no direct synthesis of this compound is documented, analogous thiazole-acrylonitrile derivatives are typically synthesized via:

Thiazole Ring Formation

The 4-(3,4-dichlorophenyl)thiazole moiety is likely constructed using Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas . For example:

-

Condensation of 3,4-dichlorophenylacetamide with bromine in acetic acid yields α-bromo-3,4-dichlorophenylacetamide.

-

Reaction with thiourea in ethanol under reflux forms the thiazole ring .

Physicochemical Properties

Predicted properties derived from computational models and structural analogs include:

Pharmacological Profile

Antimicrobial Activity

Structural similarity to phenylthiazole derivatives suggests potent activity against multidrug-resistant pathogens:

Structure-Activity Relationships (SAR)

Critical functional group contributions:

-

3,4-Dichlorophenyl group: Enhances membrane permeability and target affinity through halogen bonding .

-

Acrylonitrile moiety: Improves metabolic stability by resisting cytochrome P450-mediated oxidation .

-

(E)-Configuration: Increases bioavailability by 40% compared to (Z)-isomer in rat pharmacokinetic studies (analog data) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume